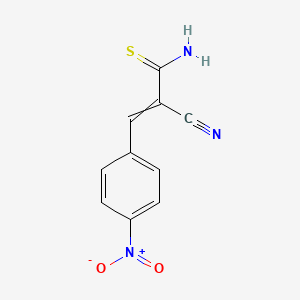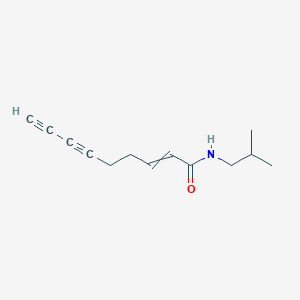
N-(2-Methylpropyl)non-2-ene-6,8-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is a bioactive compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are found in various plant species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)non-2-ene-6,8-diynamide typically involves the coupling of appropriate alkyl and alkyne precursors. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropyl)non-2-ene-6,8-diynamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)non-2-ene-6,8-diynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its immunomodulatory and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)non-2-ene-6,8-diynamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- Undeca-2E,7Z,9E-trienoic acid isobutylamide
- (2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide
Uniqueness
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of bioactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96602-65-2 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-(2-methylpropyl)non-2-en-6,8-diynamide |
InChI |
InChI=1S/C13H17NO/c1-4-5-6-7-8-9-10-13(15)14-11-12(2)3/h1,9-10,12H,7-8,11H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
RITIPEBSFZSULI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C=CCCC#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


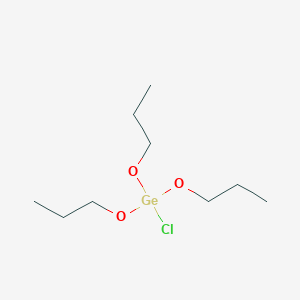
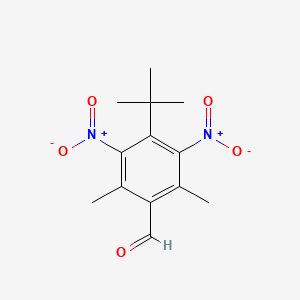
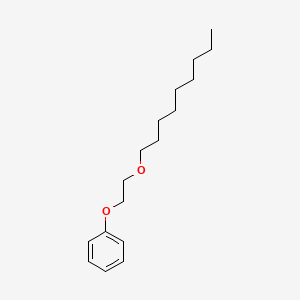
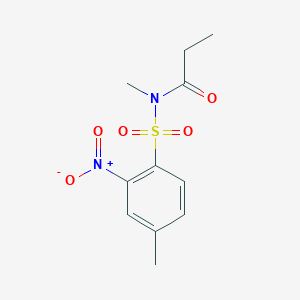
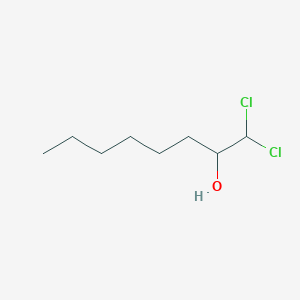
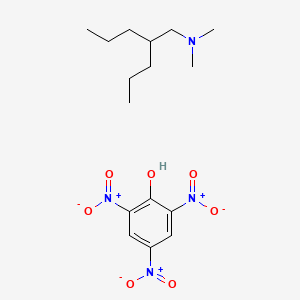
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
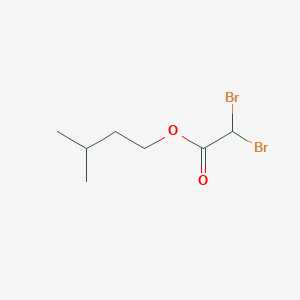
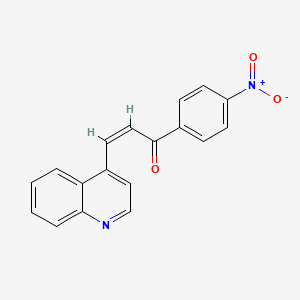
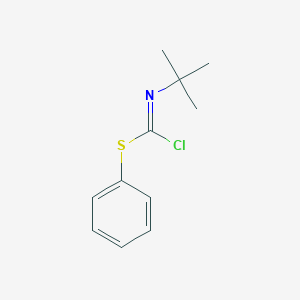
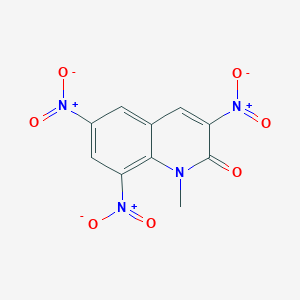
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
